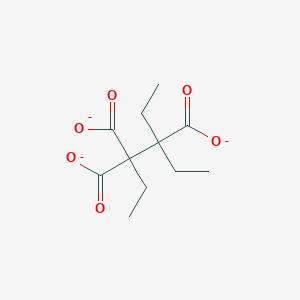
triethylethane-1,1,2-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
triethylethane-1,1,2-tricarboxylate, also known as 1,1,2-ethanetricarboxylic acid triethyl ester, is an organic compound with the molecular formula C₁₁H₁₈O₆ and a molecular weight of 246.26 g/mol . This compound is characterized by its three ester functional groups attached to an ethane backbone. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: triethylethane-1,1,2-tricarboxylate can be synthesized through the esterification of 1,1,2-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of triethyl-1,1,2-ethanetricarboxylate follows similar principles but on a larger scale. Continuous distillation may be employed to separate the product from the reaction mixture, ensuring high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or aldehydes, depending on the reducing agent used.
Substitution: The ester groups in triethyl-1,1,2-ethanetricarboxylate can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Esters with different functional groups.
科学研究应用
Organic Synthesis
Triethyl ethane-1,1,2-tricarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions such as hydrolysis, reduction, and nucleophilic substitution. These reactions allow for the production of new esters or amides depending on the nucleophiles used.
Pharmaceuticals
Research indicates that triethyl ethane-1,1,2-tricarboxylate may have potential applications in drug synthesis. For instance, it has been used in studies involving the synthesis of compounds with biological activity. One study incorporated triethyl ethane-1,1,2-tricarboxylate in a reaction to produce novel 1,2,4-triazole derivatives that exhibited antimicrobial properties .
Materials Science
In materials science, triethyl ethane-1,1,2-tricarboxylate is explored as a building block for the preparation of polymers and other materials. Its properties make it suitable for use in creating flexible and durable materials that can be applied in various industrial contexts.
Biochemistry
The compound has been studied for its interactions with biological molecules. For example, it has been involved in research examining its effects on hematopoietic stem cells . This highlights its potential role in biomedical applications and therapeutic developments.
Case Study 1: Synthesis of Antimicrobial Agents
A notable study focused on synthesizing novel bis-1,2,4-triazole compounds using triethyl ethane-1,1,2-tricarboxylate as a precursor. The resulting compounds demonstrated significant antimicrobial activity against various pathogens. Molecular docking studies further elucidated the interactions between these compounds and their biological targets .
Case Study 2: Polymer Development
Another research initiative investigated the use of triethyl ethane-1,1,2-tricarboxylate in developing biodegradable polymers. The study evaluated the mechanical properties and degradation rates of these polymers compared to traditional plasticizers like citric acid esters. Results indicated that triethyl ethane-1,1,2-tricarboxylate-based polymers exhibited enhanced flexibility and environmental compatibility .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Versatile reactions including hydrolysis and reduction |
| Pharmaceuticals | Synthesis of antimicrobial agents | Effective against various pathogens |
| Materials Science | Building block for polymers | Improved mechanical properties |
| Biochemistry | Interaction studies with biological molecules | Potential therapeutic applications |
作用机制
The mechanism of action of triethyl-1,1,2-ethanetricarboxylate depends on the specific chemical reactions it undergoesThe molecular targets and pathways involved vary based on the specific application and reaction conditions .
相似化合物的比较
Triethyl methanetricarboxylate: Similar in structure but with a different arrangement of ester groups.
Diethyl 2-(ethoxycarbonyl)butanedioate: Another ester with a similar backbone but different functional groups.
Uniqueness: triethylethane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in organic synthesis and industrial applications .
属性
分子式 |
C11H15O6-3 |
|---|---|
分子量 |
243.23 g/mol |
IUPAC 名称 |
4-ethylhexane-2,2,3-tricarboxylate |
InChI |
InChI=1S/C11H18O6/c1-4-10(5-2,7(12)13)11(6-3,8(14)15)9(16)17/h4-6H2,1-3H3,(H,12,13)(H,14,15)(H,16,17)/p-3 |
InChI 键 |
SWVDRRQNIHSZCG-UHFFFAOYSA-K |
规范 SMILES |
CCC(CC)(C(=O)[O-])C(CC)(C(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















